N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Overview
Description
N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is an organic compound that features a unique structure combining a thieno[3,4-b][1,4]dioxine ring system with an allyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is explored for use in organic electronics, such as in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide exerts its effects involves interactions with molecular targets and pathways specific to its structure. The thieno[3,4-b][1,4]dioxine ring system can interact with various enzymes and receptors, potentially modulating their activity. The allyl and carboxamide groups may also play roles in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: This compound shares the thieno[3,4-b][1,4]dioxine core but lacks the allyl and carboxamide groups.
3,4-Ethylenedioxythiophene (EDOT): A related compound used extensively in organic electronics, known for its excellent conductivity and stability.
Hydroxymethyl EDOT: Similar to EDOT but with a hydroxymethyl group, enhancing its polymerization properties.
Uniqueness
N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the allyl group allows for further functionalization, while the carboxamide group can engage in hydrogen bonding and other interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-prop-2-enyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-2-3-11-10(12)9-8-7(6-15-9)13-4-5-14-8/h2,6H,1,3-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGMVOQSSWWRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C2C(=CS1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.